3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde
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Overview
Description
3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the third position and a propyn-1-yloxy group at the second position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde typically involves the bromination of 2-(2-propyn-1-yloxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2-(2-propyn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-2-(2-propyn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The propyn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(2-propyn-1-yloxy)benzaldehyde
- 3-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
- Benzaldehyde, 3-bromo-
Uniqueness
3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde is unique due to the specific positioning of the bromine atom and the propyn-1-yloxy group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for selective interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C10H7BrO2 |
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Molecular Weight |
239.06 g/mol |
IUPAC Name |
3-bromo-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h1,3-5,7H,6H2 |
InChI Key |
PSZKAMMVZCFQHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=CC=C1Br)C=O |
Origin of Product |
United States |
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